molecular formula C14H14O4 B12549570 Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate CAS No. 866476-04-2

Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate

Cat. No.: B12549570
CAS No.: 866476-04-2
M. Wt: 246.26 g/mol
InChI Key: SQGCVOZMWBINIG-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate: is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a pent-2-ynoate moiety

Properties

CAS No.

866476-04-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4-acetyloxy-4-phenylpent-2-ynoate

InChI

InChI=1S/C14H14O4/c1-11(15)18-14(2,10-9-13(16)17-3)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

SQGCVOZMWBINIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method for synthesizing Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate involves the esterification of 4-phenylpent-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Acetylation Reaction: Another approach involves the acetylation of 4-hydroxy-4-phenylpent-2-ynoate with acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group into the molecule.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the alkyne moiety to form alkenes or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry:

    Polymer Chemistry: It can be used in the synthesis of functional polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the acetyloxy group can participate in esterification reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate biological pathways or chemical processes, depending on the context.

Comparison with Similar Compounds

    Methyl 4-hydroxy-4-phenylpent-2-ynoate: Similar structure but lacks the acetyloxy group.

    Ethyl 4-(acetyloxy)-4-phenylpent-2-ynoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(acetyloxy)-4-phenylbut-2-ynoate: Similar structure but with a shorter carbon chain.

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